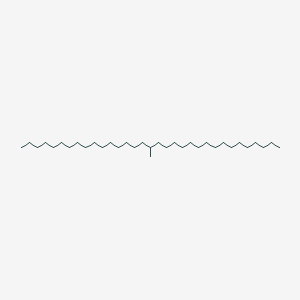![molecular formula C15H10N2O4 B14617263 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- CAS No. 60506-34-5](/img/structure/B14617263.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is a compound that belongs to the isoindole family. Isoindoles are known for their unique structural properties and have been extensively studied due to their presence in natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- can be achieved through various synthetic routes. One common method involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of isoindole derivatives often involves large-scale synthesis using efficient catalytic processes. For example, the use of palladium-catalyzed cascade C-H transformations allows for the one-pot conversion of isoindolines to 1-arylisoindoles . These methods are designed to maximize yield and minimize reaction time, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different isoindole derivatives.
Reduction: Reduction reactions can convert isoindole derivatives to their corresponding isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium, gold, and rhodium catalysts.
Major Products
The major products formed from these reactions include various isoindole derivatives, which can be further functionalized to obtain compounds with desired properties .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes, such as cyclooxygenase isoenzymes (COX-2), and interfere with cellular processes, leading to its pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A closely related compound with similar structural properties.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another isoindole derivative with distinct functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
60506-34-5 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-8-4-5-9-12(11)14(19)17(13)21-15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20) |
Clé InChI |
SAISMYADVXBIBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




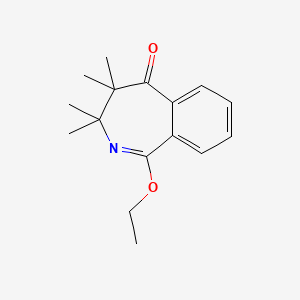
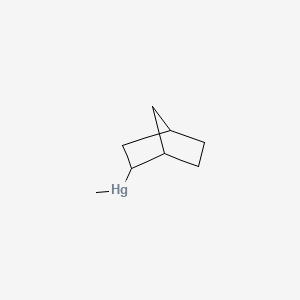
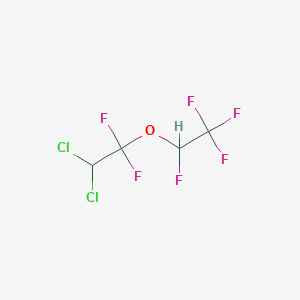
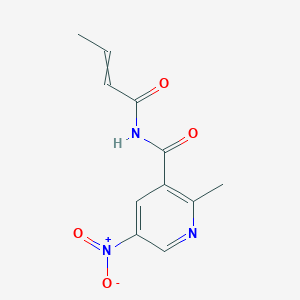

![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
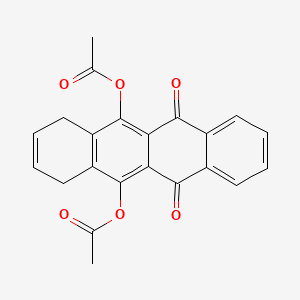
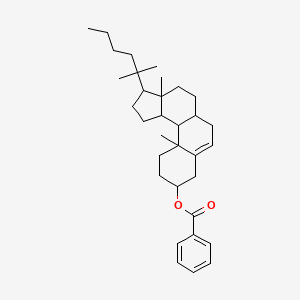

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
